N-(furan-2-ylmethyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide
Description
3-[(FURAN-2-YLMETHYL)AMINO]-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound that features a furan ring, a benzothiazole ring, and a nitro group
Properties
Molecular Formula |
C12H9N3O5S |
|---|---|
Molecular Weight |
307.28 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C12H9N3O5S/c16-15(17)8-3-4-10-11(6-8)21(18,19)14-12(10)13-7-9-2-1-5-20-9/h1-6H,7H2,(H,13,14) |
InChI Key |
AZXNKSXGJRKCLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN=C2C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(FURAN-2-YLMETHYL)AMINO]-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves the reaction of furan-2-ylmethylamine with 6-nitro-1,2-benzothiazole-1,1-dione under specific conditions. The reaction is often carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be effective for similar compounds. This method can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-[(FURAN-2-YLMETHYL)AMINO]-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids such as aluminum chloride (AlCl3)
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
3-[(FURAN-2-YLMETHYL)AMINO]-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-[(FURAN-2-YLMETHYL)AMINO]-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazole ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound with a furan ring and potential anticancer properties.
Furimazine derivatives: Compounds with similar furan structures used in bioluminescence applications.
Uniqueness
3-[(FURAN-2-YLMETHYL)AMINO]-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE is unique due to its combination of a furan ring, a nitro group, and a benzothiazole ring, which provides it with distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a versatile compound for scientific research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
